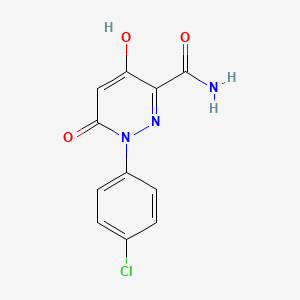

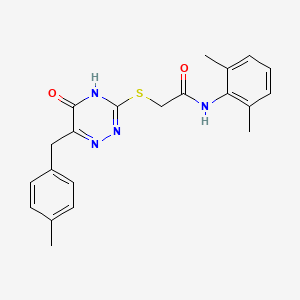

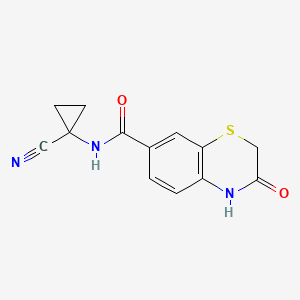

(E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a cyano group, and an acrylamido group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. These groups would likely contribute to the overall polarity, reactivity, and physical properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the cyano and acrylamido groups suggests that it could participate in addition and substitution reactions. The furan and phenyl rings could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar cyano and acrylamido groups could make it somewhat polar, affecting its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications

Leukotriene B(4) Inhibitory Activity

(E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate and its derivatives have been studied for their potential to inhibit Leukotriene B(4), a substance known for its role in inflammatory responses. A series of derivatives have shown strong inhibition of calcium mobilization in cells, indicating potential for anti-inflammatory applications. Particularly, a derivative exhibited potent and selective inhibition for the human BLT(2) receptor, highlighting its therapeutic potential (Sakata et al., 2007).

Photophysical Properties

The study of (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate related compounds has also extended into understanding their photophysical properties. Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate revealed unique luminescence properties depending on the substituted group, offering insights into potential applications in optical materials (Kim et al., 2021).

Anticancer Properties

Compounds containing the furan moiety similar to (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate have been synthesized and studied for their anticancer properties. Certain derivatives have shown moderate to strong antiproliferative activity in human leukemia cell lines, indicating the potential for therapeutic applications in cancer treatment (Chandrappa et al., 2009).

Organic Solar Cell Applications

Derivatives of (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate have been evaluated for their potential use as electron acceptors in bulk heterojunction organic solar cells. A novel soluble asymmetric acrylonitrile derivative was synthesized, and its optical, electronic properties, and photovoltaic performance were investigated, marking its potential in renewable energy technologies (Kazici et al., 2016).

Green Organic Chemistry Synthesis

The compound and its derivatives have been utilized in green organic chemistry synthesis, such as the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi. This highlights the compound's role in sustainable chemistry practices and the exploration of biological methods in chemical synthesis (Jimenez et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets. If it’s a reagent or an intermediate in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Future Directions

properties

IUPAC Name |

methyl 2-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O4/c1-28-22(27)18-4-2-3-5-19(18)25-21(26)15(13-24)12-17-10-11-20(29-17)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,26)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQDIJHXWYBFRI-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2450258.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)

![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)